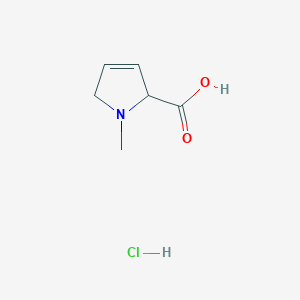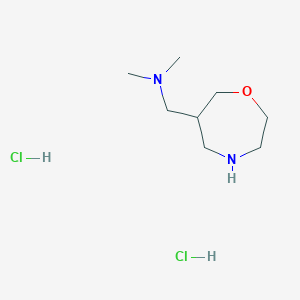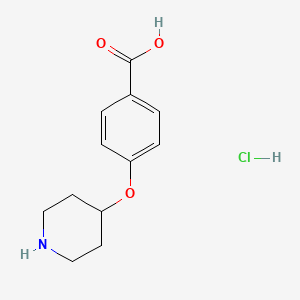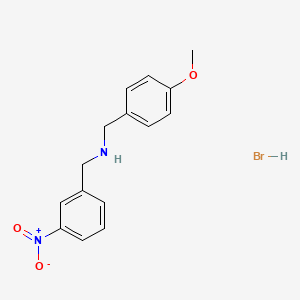
6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate is not widely documented. Sigma-Aldrich, a leading chemical supplier, does not provide specific synthesis information for this compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N1)N=C(C(O)=O)C=C1CC(C)C.O . This indicates that the compound contains a pyrimidine ring with a carboxylic acid group and an isobutyl group attached to it. Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate are not fully documented. It is known to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Tautomerism and Molecular Interactions
Research on the tautomerism of nucleic acid bases highlights the importance of understanding the structural and chemical properties of pyrimidine derivatives, including their tautomeric forms and how these are influenced by their environment. This area of research is crucial for comprehending the biological significance of nucleic acid base pairing and mutations, potentially affecting DNA replication and transcription processes (Person et al., 1989).
Isoacids in Ruminant Nutrition
The study of isoacids, which include pyrimidine derivatives, explores their role in ruminant nutrition, ruminal, and intermediary metabolism. These compounds are essential for the biosynthesis of amino acids and have a positive influence on microbial fermentation within the ruminant digestive system (Andries et al., 1987).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs) from pyrimidine derivatives showcases their potential as renewable sources for commercially important chemicals. This research highlights the sustainability and environmental benefits of utilizing microbial routes for producing VFAs, including those derived from pyrimidine compounds (Bhatia & Yang, 2017).
Ectoine Biosynthesis in Halotolerant Methanotrophs
Explorations into the biosynthesis of ectoine, a derivative from pyrimidine-related compounds, in halotolerant methanotrophs provide insights into the genetic and enzymatic mechanisms enabling these organisms to thrive in highly saline environments. This research has implications for biotechnology, particularly in the production of ectoine for use in cosmetics and medicine (Reshetnikov et al., 2011).
Anti-Inflammatory Activities of Pyrimidines
Studies on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives reveal their potential as anti-inflammatory agents. These compounds exhibit inhibitory responses against key inflammatory mediators, suggesting their utility in developing new therapeutic agents for inflammation-related disorders (Rashid et al., 2021).
Safety and Hazards
This compound is classified under the GHS07 hazard class and has the signal word "Warning" . It is known to cause eye irritation (Hazard Statement H319) and precautions should be taken to avoid eye contact (Precautionary Statements P305 + P351 + P338) . It is classified as a combustible solid (Storage Class Code 11) .
Eigenschaften
IUPAC Name |
6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.H2O/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6;/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMFKCGCLKCZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC(=O)N1)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)


![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)





![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)
